molecular formula C9H9ClN4O B13630246 4-(4-Chloro-2-pyrimidinyl)-1,3-dimethyl-1H-pyrazol-5-ol

4-(4-Chloro-2-pyrimidinyl)-1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B13630246
M. Wt: 224.65 g/mol
InChI Key: MBLDCNUDIOPXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyrimidine moiety suggests potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol typically involves the formation of the pyrazole ring followed by the introduction of the chloropyrimidine group. One common method involves the reaction of 4-chloropyrimidine-2-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloropyrimidine group to other functional groups.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact pathways involved may vary, but they often include inhibition or activation of key enzymes or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloropyrimidin-2-yl)morpholine
  • 4-((4-chloropyrimidin-2-yl)amino)benzonitrile
  • (4-chloropyrimidin-2-yl)cyclopropylamine

Uniqueness

4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol is unique due to the combination of the pyrazole and chloropyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

4-(4-chloropyrimidin-2-yl)-2,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C9H9ClN4O/c1-5-7(9(15)14(2)13-5)8-11-4-3-6(10)12-8/h3-4,13H,1-2H3

InChI Key

MBLDCNUDIOPXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)C2=NC=CC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.